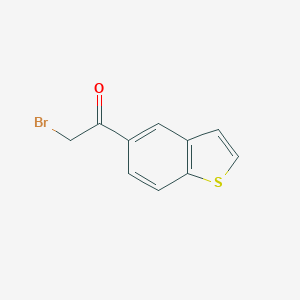

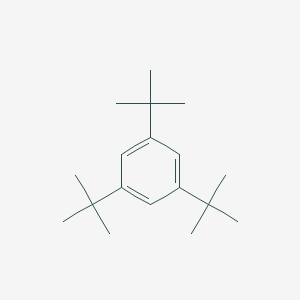

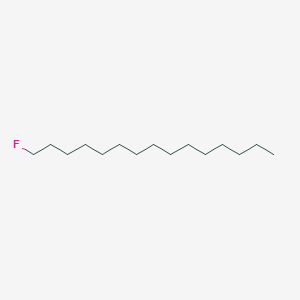

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiophene derivatives, including 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone, can involve multiple pathways. For instance, one method involves the reaction of (2-bromophenyl)acetonitrile with Na2S2O3 in the presence of a palladium catalyst or by treating 2-bromo-1-benzothiophene with piperidine under specific conditions. Such methodologies highlight the versatility and complexity of synthesizing benzothiophene derivatives, with variations in procedures leading to different substituents on the benzothiophene core (Petrov, Popova, & Androsov, 2015).

Molecular Structure Analysis

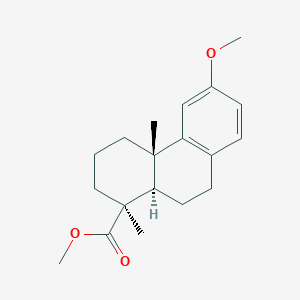

The molecular structure of benzothiophene derivatives, including our compound of interest, is pivotal for understanding its chemical behavior. X-ray diffraction studies provide insights into the crystal structure, enabling the analysis of bond lengths, angles, and overall molecular geometry. For similar compounds, such analysis has shown the stability of the molecule arising from hyper-conjugative interactions and charge delocalization, which is crucial for understanding the reactivity and interaction with biological targets (Mary et al., 2015).

Applications De Recherche Scientifique

Summary of Application

This compound is produced using 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone as a starting compound. The resulting product, 1-(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol or its salts, is useful as a remedy for diseases of the central and peripheral nerves .

Methods of Application/Experimental Procedures

The production process involves a reduction reaction with the addition of an activator in the presence of an alkali metal borohydride (such as sodium borohydride). The activator can be a protonic acid (such as sulphuric acid, hydrogen chloride, and trifluoroacetic acid), a methylating agent (such as dimethyl sulphate), or a silylating agent (such as trimethylsilyl chloride) .

Results/Outcomes: The process is described as a safe method for the mass production of 1-(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol or its salts .

Safety And Hazards

The safety data sheet for a similar compound, 1-Benzothiophen-5-yl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled .

Propriétés

IUPAC Name |

1-(1-benzothiophen-5-yl)-2-bromoethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrOS/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQPGUCRHJHYIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427623 |

Source

|

| Record name | 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone | |

CAS RN |

1131-87-9 |

Source

|

| Record name | 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)

![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)